N-(4-morpholin-4-ylphenyl)furan-2-carboxamide
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Overview
Description
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide is a versatile chemical compound extensively studied in scientific research. Its unique structure enables applications in various fields, including drug discovery, material synthesis, and biological studies.
Mechanism of Action
Target of Action
A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .
Mode of Action
The resveratrol analogue mentioned earlier induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might interact with its targets in a similar manner, leading to changes in cell cycle progression.
Biochemical Pathways
The related resveratrol analogue affects the p53–p21cip1/waf1 pathway, leading to cell cycle arrest . This could potentially affect downstream effects such as cell proliferation and apoptosis.
Result of Action
The related resveratrol analogue has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This suggests that this compound might have similar effects.
Preparation Methods
The synthesis of N-(4-morpholin-4-ylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(morpholin-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: Another related compound with distinct pharmacological activities.
This compound stands out due to its unique combination of the furan ring and morpholine moiety, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(14-2-1-9-20-14)16-12-3-5-13(6-4-12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFPHRNGVXQYKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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